Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

2-Bromo-3-nitrobenzaldehyde structure
2-Bromo-3-nitrobenzaldehyde structure
Product Name:2-Bromo-3-nitrobenzaldehyde
N.o CAS:90407-21-9
MF:C7H4BrNO3
MW:230.015561103821
MDL:MFCD15527595
CID:1026207
Update Time:2025-11-02

2-Bromo-3-nitrobenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Bromo-3-nitrobenzaldehyde
    • Benzaldehyde,2-bromo-3-nitro
    • CL8255
    • Benzaldehyde, 2-bromo-3-nitro-
    • 2-bromo-3-nitro-benzaldehyde
    • ZAYPDOMLBUBLDN-UHFFFAOYSA-N
    • 2-Bromo-3-nitrobenzaldehyde, AldrichCPR
    • SY047873
    • AB0027480
    • W9315
    • ST24022041
    • 2-Bromo-3-nitrobenzaldehyde (ACI)
    • MDL: MFCD15527595
    • Inchi: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
    • Chave InChI: ZAYPDOMLBUBLDN-UHFFFAOYSA-N
    • SMILES: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1

Propriedades Computadas

  • Massa Exacta: 228.93700
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 192
  • Superfície polar topológica: 62.9

Propriedades Experimentais

  • PSA: 62.89000
  • LogP: 2.69300

2-Bromo-3-nitrobenzaldehyde Dados aduaneiros

  • CÓDIGO SH:2913000090
  • Dados aduaneiros:

    中国海关编码:

    2913000090

    概述:

    2913000090 品目2912所列产品的其他衍生物〔指卤化,磺化,硝化或亚硝化的衍生物〕. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-3-nitrobenzaldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS246-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
1g
358.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS246-5g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
5g
1264.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS246-250mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
250mg
163CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845301-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 98%
1g
222.30 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS246-200mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
200mg
105.0CNY 2021-08-04
TRC
B699090-100mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9
100mg
$ 64.00 2023-04-18
TRC
B699090-250mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9
250mg
$ 75.00 2023-04-18
TRC
B699090-500mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9
500mg
$ 87.00 2023-04-18
TRC
B699090-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9
1g
$ 98.00 2023-04-18
ChemScence
CS-W005406-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 99.37%
1g
$31.0 2022-04-26

2-Bromo-3-nitrobenzaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Selenium ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine ,  Potassium iodide Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referência
Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like Activities
Singh, Vijay P.; et al, Chemistry - An Asian Journal, 2011, 6(6), 1431-1442

Método de produção 2

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2)
Referência
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Método de produção 3

Condições de reacção
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  3 h, rt
Referência
Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes
Yang, Mingyang; et al, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride ,  Water ;  0 °C
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ;  1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ;  neutralized
Referência
Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists
Tomassoli, Isabelle; et al, European Journal of Medicinal Chemistry, 2010, 46(1), 1-10

Método de produção 5

Condições de reacção
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme
Referência
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

Método de produção 6

Condições de reacção
Referência
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Método de produção 7

Condições de reacção
1.1 Reagents: Thionyl chloride
2.1 -
Referência
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

2-Bromo-3-nitrobenzaldehyde Raw materials

2-Bromo-3-nitrobenzaldehyde Preparation Products

2-Bromo-3-nitrobenzaldehyde Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde
Número da Ordem:A860806
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:26
Preço ($):247.0/986.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde
A860806
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):247.0/986.0
E- mail